Product packaging for DC 838(Cat. No.:)

DC 838

Cat. No.: B2794478
M. Wt: 487.5 g/mol
InChI Key: UOPZGBKCQNVSIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Compounds Identified by "838" Designations in Chemical and Biological Sciences

A number of chemically distinct compounds bearing the "838" designation have emerged from various research endeavors. These molecules span different chemical classes and exhibit a range of biological activities, highlighting the diverse nature of compounds that share this numerical identifier.

DC 838: A notable quinoxaline (B1680401) derivative, this compound, has been identified as a potent inhibitor of human cyclophilin A (CypA). nih.gov CypA is a cellular protein involved in a multitude of processes, including protein folding, immune response, and viral infections, making it an attractive therapeutic target. nih.govpatsnap.comfrontiersin.org

ART-838: This novel compound is an artemisinin-derived trioxane (B8601419) diphenylphosphate dimer. nih.govnih.gov It has demonstrated significant antineoplastic activity, particularly against acute leukemia cell lines. nih.govnih.gov

IMU-838 (Vidofludimus Calcium): IMU-838 is a next-generation selective immune modulator that functions by inhibiting the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). multiplesclerosisnewstoday.comimux.com This enzyme is crucial for the metabolism of activated T- and B-cells. multiplesclerosisnewstoday.com

FD-838: Belonging to the tetramic acid class of compounds, FD-838 has been noted for its ability to induce the differentiation of leukemic cells. nih.gov Tetramic acids are a diverse family of natural products known for a wide array of biological activities, including antibacterial, antiviral, and antitumor effects. nih.govuthsc.edunih.govresearchgate.net

Overview of "838" Designated Compounds
Compound NameChemical ClassPrimary Biological Target/Activity
This compoundQuinoxaline DerivativeCyclophilin A (CypA) Inhibitor
ART-838Artemisinin-derived DimerAntileukemic Agent
IMU-838 (Vidofludimus Calcium)Small MoleculeDihydroorotate dehydrogenase (DHODH) Inhibitor
FD-838Tetramic AcidInduces Leukemic Cell Differentiation

Historical Context and Evolution of Research on "838" Compounds

The research trajectories of the "838" compounds illustrate a progression from initial discovery to in-depth mechanistic studies and clinical evaluation.

This compound: Research published in 2006 identified this compound as a novel quinoxaline derivative with potent inhibitory activity against human cyclophilin A. nih.gov Subsequent research has focused on characterizing its binding kinetics and its potential as an immunosuppressor. Molecular docking simulations have been employed to elucidate its specific binding site on CypA, providing a foundation for the development of new immunosuppressive agents based on the quinoxaline scaffold. nih.gov

ART-838: The development of artemisinin (B1665778) and its derivatives for cancer therapy has been a significant area of research. mdpi.comartemisiavet.defrontiersin.orgiiarjournals.org ART-838 emerged from efforts to create more potent and pharmacologically robust artemisinin-based anticancer agents. A 2016 study highlighted ART-838 as a novel artemisinin-derived dimer with substantially higher potency against acute leukemia cell lines compared to the established antimalarial drug, artesunate (B1665782) (AS). nih.govnih.gov This research demonstrated that ART-838 has a longer plasma half-life in vivo, marking a significant advancement in the development of artemisinin-based cancer therapies. nih.govnih.gov

IMU-838 (Vidofludimus Calcium): The development of IMU-838 represents a concerted effort to create a next-generation DHODH inhibitor with an improved safety and tolerability profile. multiplesclerosisnewstoday.comnih.gov The mechanism of DHODH inhibition is a clinically validated approach for the treatment of relapsing-remitting multiple sclerosis (RRMS). multiplesclerosisnewstoday.com Phase 1 clinical trials, with results published around 2020, established the pharmacokinetic profile and safety of IMU-838. nih.gov Subsequently, the compound entered Phase 2 clinical trials for RRMS and other autoimmune diseases like ulcerative colitis. multiplesclerosisnewstoday.commedicaldevice-network.com More recently, its antiviral properties have led to its investigation as a potential treatment for COVID-19 and Post COVID Syndrome. imux.compatsnap.com In 2023, preclinical data also revealed its role as a potent activator of the neuroprotective transcription factor Nurr1. imux.com

FD-838: The initial report of FD-838 appeared in a patent, where it was described as having the ability to induce the differentiation of leukemic cells, as well as possessing antibacterial and antifungal activities. nih.gov It is a member of the cephalimysins, a class of 3-substituted tetramic acids. nih.gov

Research and Development Timeline of "838" Compounds
CompoundKey MilestoneApproximate Timeframe
This compoundIdentified as a potent CypA inhibitor2006
ART-838Reported as a highly potent antileukemic artemisinin dimer2016
IMU-838Phase 1 clinical trial data publishedc. 2020
IMU-838Entered Phase 2 trials for RRMS and Ulcerative Colitis2019
IMU-838Investigated for COVID-19 and Post COVID Syndrome2020-Present
IMU-838Identified as a Nurr1 activator2023
FD-838Initial patent report on leukemic cell differentiationUndisclosed in provided context

Significance of "838" Designated Compounds in Contemporary Scientific Disciplines

The "838" compounds have each carved out a niche of significance in their respective fields of study, from fundamental cell biology to clinical therapeutics.

This compound is significant for its role as a tool compound in studying the function of Cyclophilin A. As a potent inhibitor, it allows researchers to probe the multifaceted roles of CypA in various pathological conditions, including inflammatory diseases, viral infections, and cancer. nih.govpatsnap.comfrontiersin.orgtandfonline.com The development of non-immunosuppressive CypA inhibitors is an active area of research, and compounds like this compound serve as important chemical scaffolds for designing novel therapeutics. frontiersin.org

ART-838 holds considerable importance in the field of oncology, particularly in the search for novel treatments for leukemia. nih.govnih.gov Its enhanced potency and improved pharmacokinetic profile compared to earlier artemisinin derivatives represent a significant step forward. nih.govnih.gov The mechanism of action, which involves the generation of reactive oxygen species, offers a potential strategy to overcome resistance to conventional chemotherapies. nih.gov The ability of ART-838 to synergize with existing antileukemic drugs further underscores its potential clinical utility. nih.govnih.gov

IMU-838 (Vidofludimus Calcium) has emerged as a significant developmental drug in immunology and virology. For autoimmune diseases like multiple sclerosis, it offers the potential for a best-in-class oral therapy with a favorable safety profile. multiplesclerosisnewstoday.commedicaldevice-network.comimux.com Its selective action on activated immune cells is a key advantage. imux.com Furthermore, its dual anti-inflammatory and antiviral effects, coupled with its recently discovered neuroprotective properties via Nurr1 activation, make it a unique and promising therapeutic candidate for a range of complex diseases, including progressive MS and virally-triggered conditions. imux.comimux.comimux.com

FD-838 contributes to the broader significance of tetramic acid compounds in medicinal chemistry. Natural products containing the tetramic acid motif are a rich source of bioactive molecules with potential applications as antitumor, antibacterial, and antiviral agents. nih.govuthsc.eduresearchgate.net The ability of FD-838 to induce differentiation in leukemic cells is of particular interest in oncology, as differentiation therapy is a key strategy in the treatment of certain cancers. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H29N5O4 B2794478 DC 838

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-3-N,3-N-diethylpiperidine-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O4/c1-3-31(4-2)26(33)18-8-5-13-32(17-18)27(34)28-19-11-12-20-21(16-19)30-25(23-10-7-15-36-23)24(29-20)22-9-6-14-35-22/h6-7,9-12,14-16,18H,3-5,8,13,17H2,1-2H3,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPZGBKCQNVSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)C(=O)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 838 Compounds

Total Synthesis Approaches for Specific "838" Compounds

Total synthesis efforts have aimed to provide access to "838" compounds in sufficient quantities for detailed study, as their isolation from natural sources can be challenging and yield-limiting.

Solution-phase synthesis has been employed for the preparation of DDM-838. One strategy involved the separate synthesis of protected deoxy forms of mycobactic acid and cobactin in solution, followed by coupling to form the protected peptide backbone. nih.gov Subsequent deprotection and coupling with the acyl side chain yielded dideoxymycobactin. nih.gov A high-yielding solution-phase synthesis of DDM-838 has been reported, featuring a Mitsunobu substitution to prevent epimerization at lysine (B10760008) during esterification and specific amidation conditions to avoid double-bond isomerization of the Z-C20:1 acyl chain. researchgate.netnih.gov This approach provided material with equivalent antigenicity to natural DDM-838. researchgate.netnih.gov

A comparison of reported synthetic yields for DDM-838 is presented in the table below:

Synthetic MethodReported YieldReference
Solid-Phase Synthesis~2% (~95 µg) nih.gov
High-Yielding Solution-Phase SynthesisMilligram quantities (described as high-yielding) researchgate.netnih.gov

The synthesis of the FD-838 core, which features a densely functionalized spirofuranone-lactam structure, has been approached using modular enantioselective assembly techniques. A rapid assembly of the tetracyclic core of FD-838 has been described, utilizing a catalytic asymmetric Stetter reaction as a key step. unige.chrsc.orgrsc.orgsemanticscholar.org This approach aimed to construct the spirobicyclic core in a high-yielding and highly enantioselective manner, serving as a platform for the modular synthesis of FD-838 and related congeners. rsc.org Another total synthesis of (-)-FD-838 involved a biogenetically guided assembly of the highly oxidized spirocyclic core through Snider-type tandem epoxidations of a chiral substrate derived from an amino acid derivative. researchgate.netacs.orgnih.gov This method provides a versatile route to access spirocyclic PKS-NRPS-based fungal metabolites. researchgate.netacs.org

Chemical Modifications and Analog Generation for "838" Compound Series

Chemical modifications and the generation of analogs are crucial for exploring the structure-activity relationships of "838" compounds and developing derivatives with potentially altered or improved properties.

The stereochemistry of "838" compounds, particularly DDM-838, plays a significant role in their biological activity. The absolute stereochemistry of certain moieties, such as the α-methylserine and butyrate (B1204436) groups in DDM-838, was not initially known from natural product isolation. nih.gov Synthetic approaches, particularly solid-phase synthesis, allowed for the modular preparation of different stereoisomers of DDM-838. nih.gov For DDM-838, four forms were synthesized based on the R- or S-stereochemistry of the α-methylserine (1) and butyrate (3) groups: DDM-838SR, DDM-838RS, DDM-838SS, and DDM-838RR. nih.gov Analysis of these synthetic stereoisomers, including by circular dichroism spectroscopy, confirmed the maintenance of stereochemical configuration during synthesis. nih.gov Studies comparing the biological activity of these stereoisomers have highlighted the exquisite sensitivity of T cell recognition to the natural DDM stereochemistry. researchgate.netuu.nl

While the identifier "DC 838" or "Compound 838" appears in various scientific contexts referring to different substances, this article will focus on the chemical compound known as artemisinin-derived trioxane (B8601419) diphenylphosphate dimer 838, also referred to as "dimer 838" or "ART-838", as the provided search results offer the most relevant chemical and synthetic information concerning this specific entity. Other compounds identified by similar numbers exist, such as a GRK5 modulator matmole.com and a product in mercaptoindole synthesis science.gov, but detailed synthetic methodologies for these were not as extensively available in the provided sources.

Process Research and Development in "838" Compound Synthesis

Process research and development for chemical compounds typically involve optimizing synthetic routes for scalability, efficiency, cost-effectiveness, and consistency. While the provided information does not offer in-depth details on the optimization of the chemical synthesis process for ART-838, it does touch upon aspects related to its development for potential applications. The compound has undergone preclinical evaluation, including assessment of its pharmacokinetic profile, such as plasma half-life and concentration in vivo researchgate.netresearchgate.net. This type of study is crucial in the broader development process of a chemical compound, informing decisions related to formulation and administration for biological testing. One source mentions "guided ART838 synthesis" in the context of author contributions, suggesting dedicated synthetic efforts were undertaken, likely involving some degree of process consideration, although specific details are not provided ashpublications.org.

Compound Names and PubChem CIDs

Elucidating Mechanisms of Action and Engagement with Biological Pathways

Molecular Targets and Receptor Interactions of "838" Compounds

The specific molecular target of a compound dictates its biological effect. The "838" compounds exemplify a diverse range of targeting strategies, from the presentation of lipid antigens to the allosteric modulation of neurotransmitter receptors.

Antigen-Presenting Molecule Binding (e.g., CD1a for DDM-838)

Dideoxymycobactin-838 (DDM-838) is a lipopeptide produced by Mycobacterium tuberculosis that interacts with the antigen-presenting molecule CD1a. researchgate.net CD1a is a glycoprotein (B1211001) expressed on Langerhans cells in the skin that, unlike MHC proteins which present peptides, has evolved to bind and display lipid antigens for T cell recognition. researchgate.netnih.gov The CD1a molecule features a deep and narrow antigen-binding groove with two primary pockets, A' and F', which accommodate the lipid portions of antigens. nih.gov DDM-838, a lipopeptide antigen, binds within this groove and is presented to T cells, leading to a potent T cell response. researchgate.netresearchgate.net This interaction is a key mechanism in the immune response to mycobacterial infections. nih.gov

CompoundMolecular TargetDescription of Interaction
DDM-838 CD1aA lipopeptide from M. tuberculosis that binds to the CD1a antigen-presenting molecule, leading to T cell activation. researchgate.netnih.gov

Enzyme Inhibition Mechanisms (e.g., DHODH for IMU-838)

IMU-838 (vidofludimus calcium) is a selective inhibitor of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). izb-online.denih.gov DHODH is the rate-limiting enzyme in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. izb-online.denih.gov Highly activated and proliferating immune cells, such as T and B cells, have a high demand for pyrimidines and rely heavily on this pathway. nih.govoup.com By inhibiting DHODH, IMU-838 effectively curtails the proliferation of these metabolically active lymphocytes and reduces the secretion of pro-inflammatory cytokines like IL-17 and IFN-γ. oup.comimux.com This selective action allows it to modulate inflammatory responses without causing broad immunosuppression, as resting or memory immune cells are less affected. izb-online.deimux.com

CompoundTarget EnzymeMechanism of ActionConsequence of Inhibition
IMU-838 Dihydroorotate Dehydrogenase (DHODH)Blocks the rate-limiting step in de novo pyrimidine (B1678525) synthesis. izb-online.denih.govInhibits proliferation of activated T and B cells and reduces pro-inflammatory cytokine production. izb-online.deoup.com

G-Protein Coupled Receptor Modulation (e.g., mGluR2/3 for BCI-838)

BCI-838 is a prodrug that is metabolized into its active form, BCI-632, which functions as an antagonist for the Group II metabotropic glutamate (B1630785) receptors, mGluR2 and mGluR3. biorxiv.orgresearchgate.net These G-protein coupled receptors are involved in regulating glutamatergic neurotransmission. biorxiv.org As a negative allosteric modulator, BCI-632 binds to a site on the receptor distinct from the glutamate binding site, altering the receptor's conformation and reducing its response to glutamate. researchgate.net Antagonism of mGluR2/3 has been shown to stimulate adult hippocampal neurogenesis and has demonstrated potential in preclinical models of neurodegenerative conditions, such as those characterized by tauopathy or amyloid-β accumulation. biorxiv.orgnih.govelsevierpure.comnih.gov

CompoundReceptor TargetClass of ModulationBiological Effect
BCI-838 Metabotropic Glutamate Receptors 2/3 (mGluR2/3)Antagonist / Negative Allosteric Modulator (as active metabolite BCI-632). biorxiv.orgresearchgate.netModulates glutamatergic neurotransmission; stimulates neurogenesis. biorxiv.org

Nucleoside Analogue Functionality (e.g., 5-Methyl-2'-deoxycytidine in DNA synthesis inhibition)

5-Methyl-2'-deoxycytidine is a modified nucleoside that plays a role in DNA methylation, a critical epigenetic mechanism for regulating gene expression. While it is a natural component of DNA, analogues like 5-Aza-2'-deoxycytidine (5-Aza-CdR) act as inhibitors of DNA synthesis and methylation. When incorporated into DNA, these analogues can covalently trap DNA methyltransferase enzymes, leading to the depletion of enzyme activity. This results in a widespread demethylation of the genome, which can reactivate genes that have been silenced, such as tumor suppressor genes. scispace.com The presence of 5-methylcytosine (B146107) residues can also act as a signal to guide de novo methylation patterns on adjacent DNA regions, highlighting its role as a key regulator in establishing and maintaining epigenetic information. nih.gov

Cellular and Subcellular Mechanisms Activated by "838" Compounds

The molecular interactions of these compounds initiate a cascade of cellular events. These events can modify cell behavior, from triggering complex signaling pathways in immune cells to altering their state of activation and differentiation.

Immune Cell Activation and Signaling Pathways (e.g., T cell activation by DDM-838)

The presentation of the DDM-838 lipopeptide by the CD1a molecule is a potent trigger for T cell activation. researchgate.net T cell activation is a complex process initiated by the engagement of the T cell receptor (TCR) with an antigen-MHC complex (or in this case, an antigen-CD1a complex). nih.govyoutube.com This initial signal is the first step in a cascade that leads to T cell proliferation and differentiation into effector cells capable of mediating an immune response. mdpi.com

Upon TCR engagement, a series of intracellular signaling pathways are initiated. These include the Ras-ERK-AP-1 pathway, the IP3-Ca2+-NFAT pathway, and the PKCθ-IKK-NF-κB pathway. nih.gov The integration of these signals results in the transcription of genes necessary for T cell function, including the production of cytokines and other effector molecules. The activation process transforms a naive T cell into an effector T cell that can migrate to sites of inflammation or infection to perform its function, such as killing infected cells or helping to coordinate the broader immune response. youtube.commdpi.com

Compound/ProcessInitiating EventKey Signaling Pathways InvolvedCellular Outcome
DDM-838 / T cell activation TCR recognition of DDM-838 presented by CD1a. researchgate.netRas-ERK-AP-1, IP3-Ca2+-NFAT, PKCθ-IKK-NF-κB. nih.govProliferation and differentiation of naive T cells into effector T cells. mdpi.com

Antiviral Effects and Host Response Modulation (e.g., IMU-838 in COVID-19 related research)

IMU-838 (vidofludimus calcium) is a selective oral inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the metabolism of activated immune cells. prnewswire.comimux.com This compound has demonstrated a dual mechanism of action that includes both anti-inflammatory and direct antiviral effects. europeanpharmaceuticalreview.comizb-online.de The antiviral activity of DHODH inhibitors like IMU-838 is considered host-based, meaning it targets cellular pathways rather than specific viral proteins. prnewswire.comizb-online.deprnewswire.com This approach offers the potential for broad-spectrum activity against various viruses and a lower likelihood of viral resistance development. prnewswire.comizb-online.de

In the context of COVID-19, IMU-838 has been investigated for its potential to inhibit the replication of SARS-CoV-2. izb-online.de Preclinical studies confirmed that IMU-838 could inhibit the replication of clinical isolates of the virus. izb-online.de The proposed antiviral mechanism involves the inhibition of DHODH, which selectively blocks the de novo production of pyrimidines—essential building blocks for RNA. izb-online.de Virus-infected cells are metabolically activated and have a high demand for pyrimidines to produce viral RNA and replicate. By limiting the pyrimidine supply, IMU-838 hinders viral replication. izb-online.de

Beyond its direct antiviral action, IMU-838 modulates the host's immune response. It selectively targets highly activated T and B cells, which are key players in the inflammatory response, while leaving other immune cells largely unaffected. prnewswire.comprnewswire.com This allows the immune system to continue fighting infections. prnewswire.comprnewswire.com In research related to COVID-19, an overactive immune response can lead to severe tissue damage. IMU-838's ability to temper this inflammation is a key aspect of its therapeutic potential. izb-online.de

The Phase 2 CALVID-1 trial evaluated IMU-838 in hospitalized patients with moderate COVID-19. The trial observed both antiviral and anti-inflammatory effects. europeanpharmaceuticalreview.comimux.com Key findings from the study highlighted a reduction in C-reactive protein (CRP), a marker for inflammation, and a more effective reduction of D-dimer, a prognostic marker in COVID-19, compared to placebo. europeanpharmaceuticalreview.comimux.com

Summary of Key Findings from the CALVID-1 Phase 2 Trial for IMU-838 in Moderate COVID-19
Endpoint CategoryObservationReference
Anti-inflammatory EffectMore effective reduction of C-reactive protein (CRP) compared to placebo. europeanpharmaceuticalreview.comimux.com
Disease Marker ReductionMore effective reduction of D-dimer compared to placebo. europeanpharmaceuticalreview.comimux.com
Antiviral EffectAn antiviral effect on SARS-CoV-2 was observed by viral titers at the end of treatment. imux.com
Clinical Improvement (High-Risk Patients)Time to clinical improvement was accelerated by 3.8 days in high-risk patients treated with IMU-838. europeanpharmaceuticalreview.com
Clinical Improvement (Elderly Patients)Faster improvement in WHO scores by at least two points in patients aged 65 or older. europeanpharmaceuticalreview.com

Neurological Pathway Involvement (e.g., BCI-838 in tauopathy models)

BCI-838 is an orally active prodrug of a group II metabotropic glutamate receptor (mGluR2/3) antagonist. nih.govnih.gov It has been investigated for its potential therapeutic effects in neurodegenerative disorders, including those characterized by tauopathy. nih.govnih.gov Tauopathies are a class of neurodegenerative diseases, distinct from Alzheimer's disease, where the accumulation of abnormal tau protein inclusions in neurons or glia is a primary pathological feature. nih.govnih.gov

Research using the PS19 mouse model, which expresses a tauopathy mutation (MAPT P301S) associated with human frontotemporal lobar degeneration, has explored the effects of BCI-838. elsevierpure.com These mice develop an age-related tauopathy without the accumulation of amyloid plaques. nih.govelsevierpure.com Studies have shown that treatment with BCI-838 can rescue deficits in recognition memory in these mice. nih.govnih.gov This therapeutic effect was observed whether the treatment was initiated at an early stage (3 months of age) or a later stage (7 months of age) of pathology development. nih.govnih.gov

The findings suggest that an mGluR2/3-dependent mechanism may underlie the behavioral deficits seen in the PS19 tauopathy model. nih.govnih.gov By antagonizing these receptors, BCI-838 appears to mitigate the cognitive impairments associated with tau pathology. This work extends the potential application of BCI-838 to a range of neurodegenerative conditions where tauopathy is a central element. nih.gov

Epigenetic Regulation and DNA Methylation Dynamics (e.g., 5-Methyl-2'-deoxycytidine)

5-Methyl-2'-deoxycytidine (5mdC) is a modified nucleoside that plays a fundamental role in epigenetics. medchemexpress.com It is an endogenous substrate for DNA methyltransferases. medchemexpress.com The methylation of cytosine to form 5-methylcytosine is a key epigenetic modification that regulates gene expression without altering the underlying DNA sequence. nih.govfrontiersin.org This process is crucial for normal development, genomic imprinting, and the silencing of transposable elements. frontiersin.orgnih.gov

5mdC acts as a methylation mark that can guide de novo DNA methylation. medchemexpress.com It can activate the methylation of adjacent CpG sites, which are regions of DNA where a cytosine nucleotide is followed by a guanine (B1146940) nucleotide. medchemexpress.com By recruiting methyltransferases to specific regions of chromatin, 5-Methyl-2'-deoxycytidine influences chromatin condensation and, consequently, gene expression. medchemexpress.com Generally, higher levels of DNA methylation in gene promoter regions are associated with gene silencing. nih.gov

The distribution and levels of 5-Methyl-2'-deoxycytidine are dynamic and related to cellular states. For instance, in plant cells, the methylation level of 5mdC is typically lower in proliferating cells and higher in differentiated cells. medchemexpress.com Alterations in normal DNA methylation patterns are linked to various pathological conditions, including cancer. nih.gov Therefore, the quantification and analysis of 5-Methyl-2'-deoxycytidine levels are important for diagnostic purposes and for monitoring disease progression. nih.gov

Interplay with Host Metabolic Pathways

Pyrimidine Metabolism Modulation (e.g., by IMU-838)

IMU-838 (vidofludimus calcium) directly modulates host metabolic pathways by targeting the enzyme dihydroorotate dehydrogenase (DHODH). imux.commedicaldevice-network.com DHODH is a key mitochondrial enzyme that catalyzes the rate-limiting step in the de novo biosynthesis of pyrimidines. imux.comnih.govmdpi.com Pyrimidines are essential building blocks for the synthesis of DNA and RNA. nih.govnih.gov

Metabolically activated cells, such as rapidly proliferating lymphocytes in autoimmune diseases or virus-infected cells, have a high demand for nucleotides to support DNA and RNA synthesis. izb-online.denih.govimux.com These cells heavily rely on the de novo pyrimidine synthesis pathway. nih.gov IMU-838 acts as a potent and selective inhibitor of DHODH. nih.gov By blocking this enzyme, it depletes the intracellular pool of pyrimidines in these activated cells. izb-online.deimux.com This metabolic stress leads to an inhibition of cytokine gene transcription and can induce apoptosis in the most highly activated lymphocytes, thereby exerting an anti-inflammatory effect. nih.govimux.com In contrast, most other cell types are less affected as they can rely on the DHODH-independent salvage pathway to meet their pyrimidine needs. nih.gov This selective action on hyperactivated immune cells is a key feature of its mechanism. prnewswire.commedicaldevice-network.com

General Metabolic Pathway Alterations in Disease Contexts

Many human diseases are associated with significant alterations in metabolic pathways. nih.gov These disruptions can perturb normal physiology and lead to tissue dysfunction. nih.gov For example, cancer cells often exhibit altered metabolism, famously characterized by increased glycolysis even in the presence of oxygen (the Warburg effect). longdom.org This metabolic reprogramming supports the high proliferation rate of tumor cells. longdom.org

In neurodegenerative disorders like Alzheimer's disease, profound biochemical alterations occur in multiple pathways, including energy metabolism, mitochondrial function, and the metabolism of purines, tryptophan, and tyrosine. nih.gov These metabolic changes are not just consequences of the disease but are often intertwined with its pathogenesis, contributing to oxidative stress and neuronal damage. nih.gov

Metabolic diseases, by definition, disrupt the normal conversion of food to energy at a cellular level. britannica.com These disorders can affect the processing of proteins, carbohydrates, or lipids due to defects in specific enzymes within a metabolic pathway. britannica.com When an enzyme is deficient, its substrate can accumulate to toxic levels, while the final product of the pathway may be deficient, leading to disease symptoms. britannica.com Understanding these metabolic outliers and pathway alterations is a crucial frontier in disease-oriented research, offering opportunities for novel diagnostic and therapeutic strategies. nih.govlongdom.org

Nucleotide Pool Influence in Pathogen Replication

Viruses are obligate intracellular parasites that rely heavily on the host cell's machinery and metabolic resources for their replication. nih.govasm.org A critical requirement for viral replication is a sufficient supply of nucleotides, the building blocks for synthesizing viral genomes (DNA or RNA). nih.govnih.gov Consequently, virus-infected cells often exhibit an increased demand for nucleotide synthesis. nih.gov

The size and balance of the intracellular nucleotide pools can be a rate-limiting factor for viral replication. nih.gov For example, in HIV-infected macrophages, the naturally low levels of deoxynucleoside triphosphates (dNTPs) are a limiting factor for the rate of viral reverse transcription. nih.gov

This dependency of viruses on host nucleotide metabolism makes it an attractive target for antiviral therapies. asm.org By inhibiting key enzymes in nucleotide synthesis pathways, it is possible to deplete the nucleotide pools available to the virus, thereby suppressing its replication. nih.govasm.org For instance, inhibitors of DHODH (like IMU-838) or inosine (B1671953) monophosphate dehydrogenase (IMPDH) disrupt pyrimidine and purine (B94841) synthesis, respectively. nih.govasm.org This strategy can create a nucleotide pool imbalance, which not only hinders viral genome synthesis but can also induce an innate immune response as the cell reacts to pyrimidine deprivation. nih.gov Targeting these host pathways offers a broad-spectrum approach to antiviral drug development. asm.org

Structure Activity Relationship Sar Studies of 838 Compounds

Identification of Key Structural Determinants for Biological Efficacy

The biological efficacy of the "838" compounds is highly dependent on specific structural features. Modifications to the stereochemical centers, the nature of the acyl chain, and the substituents on the core scaffold have profound impacts on activity.

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the biological activity of chiral molecules. longdom.org For many pharmaceuticals, only one of a pair of enantiomers (non-superimposable mirror images) exhibits the desired therapeutic effect, while the other may be inactive or even harmful. ankara.edu.trsolubilityofthings.com

In the case of DDM-838, a lipopeptide that activates T cells, its specific stereochemistry is paramount for its function. researchgate.net Studies involving the synthesis of various DDM-838 stereoisomers have demonstrated that the correct stereochemical configuration at the oxazoline (B21484) and butyrate (B1204436) moieties is essential for activating the DDM-reactive T cell clone CD8-2. researchgate.net Furthermore, inverting the stereochemistry of the lysine (B10760008) residue within the depsipeptide backbone significantly compromises its biological activity. researchgate.net This high degree of stereospecificity suggests that the molecule's interaction with its biological target, the MHC-like molecule CD1a, is highly dependent on a precise three-dimensional fit, a common principle in drug-receptor interactions. nih.gov

Table 1: Impact of DDM-838 Isomerization on T Cell Activation

Compound/ModificationRelative T Cell ActivationKey Finding
Natural DDM-838 HighThe natural stereoconfiguration is optimal for activity.
Inverted Lysine Stereocenter LowThe specific stereochemistry of the peptide backbone is crucial. researchgate.net
Epimerized Oxazoline/Butyrate LowCorrect stereochemistry at side-chain positions is necessary for function. researchgate.net

This table is interactive. Click on headers to sort.

The lipophilic acyl chain of DDM-838 is another key determinant of its biological potency. Research has shown that natural DDM compounds that lack the unsaturation (i.e., contain a fully saturated acyl chain) are at least ten times less potent in T cell activation compared to DDM-838, which possesses an unsaturated fatty acyl group. researchgate.net

The saturation level of acyl chains significantly influences the biophysical properties of the molecules and the membranes they interact with. nih.govmdpi.com Unsaturated bonds introduce kinks into the acyl chain, increasing the disorder and fluidity of lipid structures. mdpi.com Conversely, saturated acyl chains are more flexible and can pack together more tightly, leading to more ordered, gel-like domains. nih.govspringernature.com The requirement for an unsaturated acyl chain in DDM-838 suggests that its mechanism of action may depend on specific interactions with the lipid environment of the antigen-presenting cell, with the chain's configuration being critical for proper presentation by the CD1a molecule.

The effect of different functional groups, or substituents, on a core molecular scaffold is a cornerstone of SAR analysis. By analogy, studies on proton pump inhibitors (PPIs), such as omeprazole (B731) and its analogs, provide a clear example of how minor substituent changes can dramatically alter target binding and potency. nih.gov Omeprazole functions by forming a covalent disulfide bond with cysteine residues in the H+/K+ ATPase pump. nih.gov

Different PPIs, which are analogs of one another, exhibit varied potencies. For instance, esomeprazole (B1671258) (the S-isomer of omeprazole) shows greater metabolic stability and a different binding affinity compared to R-omeprazole, a difference attributed to how their structures interact with the active site of metabolizing enzymes like CYP2C19. acs.org A comparative analysis of various PPIs quantifies these substituent-driven differences in potency.

Table 2: Relative Potency of Omeprazole and Related Proton Pump Inhibitors

CompoundStandard DoseRelative Potency (Omeprazole = 1.00)
Omeprazole 20 mg1.00 nih.gov
Lansoprazole 30 mg0.90 nih.gov
Pantoprazole 40 mg0.23 nih.gov
Rabeprazole (B1678785) 20 mg1.82 nih.gov
Esomeprazole 20 mg1.60 nih.gov

This table is interactive. Click on headers to sort.

This data illustrates that small structural modifications—distinguishing rabeprazole from omeprazole, for example—can lead to nearly a twofold increase in potency. nih.gov These effects arise from altered electronics, sterics, and binding conformations imparted by the different substituents.

Computational Approaches to SAR Analysis

To complement experimental studies, computational methods are increasingly used to analyze and predict SAR. These in silico techniques can model interactions at the molecular level, offering predictions of biological activity and guiding the synthesis of new compounds. researchgate.netnih.gov

In silico modeling encompasses a range of computational tools used in drug discovery, including quantitative structure-activity relationships (QSAR), pharmacophore mapping, and molecular docking. nih.gov These methods aim to build predictive models based on the chemical structures and known activities of a set of compounds. stanford.edu

For instance, molecular docking simulations can predict how a ligand (like an "838" compound) might bind to the active site of a target protein. nih.gov By calculating binding energies and analyzing intermolecular interactions for a series of analogs, researchers can predict which modifications are likely to enhance binding affinity and, consequently, biological potency. Machine learning and deep learning models are also being applied to predict bioactivity directly from molecular structure, offering a powerful way to screen large virtual libraries of compounds before committing to chemical synthesis. stanford.edu

Structure-Activity Landscape (SAL) analysis is a visualization method that helps researchers understand the SAR of a dataset of compounds. nih.govtandfonline.com A SAL is a graphical representation that maps a compound's structural similarity against its biological activity. tandfonline.com This approach provides an intuitive view of the SAR trends within a chemical series.

Key features of a SAL include:

Smooth Regions: Areas where small changes in chemical structure lead to small, predictable changes in biological activity. nih.gov

Activity Cliffs: Pairs or groups of structurally similar compounds that exhibit a large and unexpected difference in potency. nih.gov Identifying activity cliffs is of high interest in medicinal chemistry as they highlight subtle structural modifications that have a disproportionately large effect on activity, providing crucial information for lead optimization. tandfonline.com

By employing SAL analysis, researchers can better navigate the chemical space, identify promising and problematic regions of the SAR, and make more informed decisions in the design of new, more effective compounds. nih.gov

Fragment-Based Approaches in SAR Elucidation of "838" Compounds

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying and optimizing lead compounds. This approach focuses on screening low-molecular-weight fragments, which typically exhibit weak binding affinity to the target protein. Through techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, the binding modes of these fragments are elucidated. This structural information then guides the rational design of more potent compounds through fragment growing, linking, or merging strategies. In the context of the "838" series of compounds, specifically targeting Cyclophilin A (CypA), a fragment-based approach offers a systematic way to explore the chemical space and understand the structure-activity relationships (SAR) that govern their inhibitory potential.

The Quinoxaline (B1680401) Core: This bicyclic heteroaromatic system forms the central scaffold of the molecule.

The Di-substituted Aromatic/Heteroaromatic Rings: These moieties are attached to the quinoxaline core and play a crucial role in establishing interactions within the hydrophobic regions of the CypA active site.

The Linker and Functional Group: This part of the molecule connects the core structure to a terminal functional group and is vital for engaging with specific residues at the periphery of the active site.

Detailed research findings from studies on related cyclophilin inhibitors provide a framework for understanding the SAR of these fragments.

Research Findings

Molecular docking simulations and structural studies of various ligands in complex with CypA have revealed a well-defined binding pocket. The active site is characterized by a hydrophobic region and several key residues capable of forming hydrogen bonds. A fragment-based approach to elucidating the SAR of "838" compounds would involve the synthesis and evaluation of analogs where each fragment is systematically modified.

For instance, modifications to the di-substituted rings on the quinoxaline core can significantly impact potency. The nature and position of substituents on these rings can influence the electronic and steric properties of the molecule, thereby affecting its interaction with hydrophobic residues in the CypA active site.

The linker region also presents a critical opportunity for optimization. The length, rigidity, and chemical nature of the linker can determine the optimal positioning of the terminal functional group to form key interactions, such as hydrogen bonds, with specific amino acid residues.

The following data tables illustrate a hypothetical fragment-based SAR study for a series of "838" compounds, demonstrating how systematic modifications of different fragments can influence the inhibitory activity against CypA.

Interactive Data Tables

Table 1: SAR of the Quinoxaline Core Substituents (Fragment A)

This table explores the impact of substitutions on the aromatic rings attached to the quinoxaline core. The inhibitory activity is measured by the half-maximal inhibitory concentration (IC50).

Compound IDR1 SubstituentR2 SubstituentCypA IC50 (µM)
838-A1PhenylPhenyl5.2
838-A24-FluorophenylPhenyl2.8
838-A34-ChlorophenylPhenyl2.5
838-A44-MethoxyphenylPhenyl6.1
838-A52-Furyl2-Furyl1.5

Table 2: SAR of the Linker and Terminal Group (Fragment B)

This table examines the influence of the linker and the terminal functional group on the inhibitory potency, keeping the core (Fragment A, based on 838-A5) constant.

Compound IDLinkerTerminal GroupCypA IC50 (µM)
838-B1-CONH-Piperidine (B6355638)1.2
838-B2-CONH-Morpholine1.8
838-B3-SO2NH-Piperidine3.5
838-B4-CONHCH2-Piperidine2.1
838-B5-CONH-N,N-Diethylcarbamoyl-piperidine0.4

These tables demonstrate a systematic approach to SAR elucidation. By first optimizing the core fragments and then refining the linker and terminal functionalities, a potent inhibitor like an optimized "838" compound can be developed. The data suggests that electron-withdrawing groups on the phenyl rings and a furan (B31954) moiety enhance activity. Furthermore, a specific carbamoyl-piperidine group connected via a carboxamide linker provides the most significant improvement in potency. This fragment-based methodology allows for a more rational and efficient exploration of the chemical space, leading to the identification of highly potent and selective inhibitors.

Preclinical Research and Experimental Models for 838 Compound Evaluation

In Vitro Studies on "838" Compounds

In vitro studies are fundamental to understanding the cellular and biochemical interactions of drug candidates. For "838" compounds, these studies have focused on target engagement and the characterization of enzymatic interactions.

Cell-Based Assays for Target Engagement (e.g., cellular assays for IMU-838)

Cell-based assays have been crucial in demonstrating the target engagement of IMU-838. IMU-838 functions as a selective immune modulator by inhibiting the intracellular metabolism of activated immune cells through the blockade of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). nih.govimux.combiospace.com DHODH is a key enzyme in the de novo biosynthesis of pyrimidines, which are essential building blocks for nucleic acids. nih.govguidetomalariapharmacology.org By inhibiting DHODH, IMU-838 leads to metabolic stress in highly metabolically active T and B immune cells, modulating their activity and function. nih.govimux.com

Cellular assays have demonstrated that IMU-838 exhibits antiviral activity against SARS-CoV-2 by inhibiting the replication of clinical isolates. biospace.comsec.govimux.com This activity was observed at concentrations in cellular assays that were reported to be well below the blood concentrations achieved in clinical trials. biospace.comsec.govimux.com Furthermore, IMU-838 has shown broad-spectrum antiviral activity in cell culture experiments against other viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and human cytomegalovirus (hCMV). mdpi.com This broad antiviral effect is believed to be linked to the DHODH inhibition mechanism, which leads to nucleotide starvation of virus-infected host cells. mdpi.com

Biochemical Characterization of Enzymatic Interactions

Biochemical characterization studies have elucidated the specific enzymatic interactions of "838" compounds. IMU-838, with vidofludimus (B1684499) as its active determinant, is characterized as a potent and selective inhibitor of human mitochondrial DHODH. mdpi.comguidetopharmacology.orgprobes-drugs.orgnih.govnih.gov Comparative studies have shown that vidofludimus is more potent than teriflunomide, another DHODH inhibitor, in inhibiting the oxidation of dihydroorotate (DHO) by human DHODH. nih.govresearchgate.net Specifically, vidofludimus was found to be 2.6 times more potent in this regard. nih.govresearchgate.net Interestingly, the potency of vidofludimus in inhibiting rat and mouse DHODH is considerably lower than its potency against human DHODH, with potency being 7.5 and 64.4 times lower, respectively. nih.govresearchgate.net

BCI-838 is a pro-drug that is metabolized in the liver to its active form, BCI-632. nih.govfrontiersin.org Biochemical studies indicate that BCI-632 acts as a negative allosteric modulator at group II metabotropic glutamate (B1630785) receptors (mGluR2/3). frontiersin.orgresearchgate.netsalk.edu These receptors are involved in regulating glutamatergic neurotransmission. nih.gov

Non-Human In Vivo Models

Non-human in vivo models are essential for evaluating the effects of "838" compounds in a complex biological system, assessing efficacy in disease models, and understanding pharmacokinetic and pharmacodynamic profiles.

Rodent Models (e.g., mice models for IMU-838 and BCI-838)

Rodent models, particularly mice and rats, have been extensively used in the preclinical evaluation of both IMU-838 and BCI-838.

For IMU-838, preclinical efficacy has been investigated in a rat experimental autoimmune encephalomyelitis (EAE) model, a common model for multiple sclerosis. This study demonstrated a dose-dependent inhibition of cumulative disease scores by vidofludimus, the active moiety of IMU-838. nih.govresearchgate.net Mouse models have also been utilized to assess the biological selectivity of IMU-838, showing that the compound did not have an effect on the number of bone marrow cells, even at higher doses. researchgate.net

BCI-838 has been evaluated in several rodent models relevant to neurodegenerative and neuropsychiatric conditions. In the PS19 MAPT P301S mouse model, which is used to study tauopathy, BCI-838 treatment rescued deficits in object recognition memory. nih.govnih.govpatsnap.com This effect was observed regardless of whether the treatment was initiated at 3 or 7 months of age. nih.govnih.govpatsnap.com BCI-838 also improved learning behavior and reduced anxiety in Dutch (APP E693Q) transgenic mice, a model characterized by the accumulation of amyloid-β oligomers relevant to Alzheimer's disease. nih.govfrontiersin.orgresearchgate.netsalk.edunih.govresearchgate.netresearchgate.net Studies in APP/PS1 mice showed that BCI-838 administration enhanced adult hippocampal neurogenesis (AHN) and improved recognition memory. salk.eduresearchgate.net

In rat models of blast-induced traumatic brain injury, BCI-838 treatment reversed behaviors related to post-traumatic stress disorder, including improvements in anxiety and fear-related behaviors, as well as long-term recognition memory. nih.govfrontiersin.orgresearchgate.netresearchgate.netresearchgate.net Treatment with BCI-838 also led to an increase in neurogenesis in the dentate gyrus of these blast-exposed rats. researchgate.netresearchgate.net

Assessment of Compound Efficacy in Disease Models (e.g., tauopathy, infectious disease)

The efficacy of "838" compounds has been assessed in preclinical models of specific diseases.

For IMU-838, significant efficacy has been demonstrated in models of infectious disease. In cellular assays, IMU-838 showed preclinical activity against SARS-CoV-2, inhibiting the replication of clinical isolates associated with COVID-19. biospace.comsec.govimux.com This suggests a potential therapeutic role in viral infections. Its broad-spectrum antiviral activity observed in cell culture against other viruses like HCMV, HIV-1, and HCV further supports its potential in infectious diseases. mdpi.com

Methodological Considerations for Preclinical Study Design and Data Translation

Preclinical evaluation of the chemical compound DC 838 (also known as IMU-838 or vidofludimus calcium) involves a range of methodological approaches aimed at understanding its biological activity and informing potential clinical translation. Methodological considerations in the design of these studies are crucial for ensuring the robustness and interpretability of the findings.

In the context of evaluating the antiviral efficacy of this compound, specific in vitro methodologies have been employed. These methods are designed to assess the compound's impact on viral replication and related cellular processes in cultured cell-based infection models. Techniques utilized include SARS-CoV-2-specific immunofluorescence, Western blot, in-cell ELISA, viral yield reduction assays, and RT-qPCR ontosight.ai. These assays provide detailed insights into the mechanisms and levels at which this compound exerts its antiviral effects, such as influencing viral protein production, double-strand RNA synthesis, and the release of infectious virus particles ontosight.ai.

Detailed research findings from in vitro studies have provided quantitative data on the efficacy and cellular impact of this compound. For instance, studies evaluating its anti-SARS-CoV-2 activity in Vero cells have determined key parameters such as the half-maximal effective concentration (EC50) and the half-cytotoxic concentration (CC50) ontosight.ai. The EC50 indicates the concentration of this compound required to inhibit viral activity by 50%, while the CC50 represents the concentration at which the compound is cytotoxic to 50% of the cells ontosight.ai. The relationship between these values provides an indication of the compound's selectivity index in vitro.

ParameterValue (Vero cells)Reference
EC50 (µM)7.6 ± 5.8 ontosight.ai
CC50 (µM)>100 ontosight.ai

Beyond in vitro assessments, considerations for preclinical study design also encompass the selection and use of appropriate experimental models, although specific detailed methodologies for this compound in in vivo preclinical models were not extensively detailed in the reviewed literature. General principles of preclinical study design emphasize defining clear study objectives, selecting relevant endpoints (such as tumor volume reduction or survival rates in oncology models, or specific disease markers in other models), and carefully considering animal models guidetomalariapharmacology.orgwikipedia.org. Methodological rigor, including appropriate controls, randomization, and blinding procedures, is essential to minimize bias and enhance the reliability of results. The choice of experimental model should ideally reflect aspects of the human condition being targeted, although translating findings from animal models to humans presents inherent challenges wikipedia.org.

Data translation from preclinical studies to clinical application involves understanding how findings from in vitro and in vivo models might predict human responses. Methodological approaches to facilitate this translation include pharmacodynamic modeling. For this compound (IMU-838), a Phase 2 clinical trial protocol included a specific sub-trial designed to obtain additional data from a lower dose (10 mg/day) to support pharmacodynamic modeling. While conducted in a clinical setting, the objective of this sub-trial directly relates to a methodological consideration for data translation: using observed responses to different exposures to build models that can help predict the compound's effects in humans across a range of doses and potentially inform future study designs. The use of multicenter preclinical studies has also been suggested as a methodological approach to improve the reproducibility and generalizability of findings, potentially enhancing the likelihood of successful translation compared to single-center studies.

The selection of analytical methods for assessing outcomes is another critical methodological consideration. This includes choosing appropriate techniques for measuring biological responses, such as flow cytometry for analyzing cell populations or immune responses, or molecular techniques like RT-qPCR for gene expression analysis. The robustness of in vitro assays, for example, can be influenced by factors such as the quality and source of biological materials used.

Theoretical and Computational Chemistry Applied to 838 Compounds

Quantum Mechanical and Molecular Dynamics Simulations

While specific quantum mechanical and molecular dynamics (MD) simulation studies exclusively focused on DC 838 are not extensively available in peer-reviewed literature, the general application of these techniques to cyclophilin A inhibitors provides a framework for understanding the potential insights that could be gained for this particular compound.

Electronic structure calculations, a facet of quantum mechanics, are instrumental in understanding the intrinsic properties of a molecule like this compound. These calculations can determine the distribution of electrons within the molecule, which dictates its reactivity, polarity, and ability to form non-covalent interactions. For a molecule with a complex aromatic system like the quinoxaline (B1680401) core of this compound, understanding the electronic landscape is crucial for explaining its binding affinity to the active site of CypA. Such calculations could reveal key electronic features that contribute to the observed inhibitory activity.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, molecular docking simulations have been instrumental in visualizing its interaction with the active site of human cyclophilin A.

A notable study performed molecular docking of this compound into the crystal structure of human CypA. The results of this simulation revealed that this compound binds to the active site groove of CypA, a site also occupied by the well-known immunosuppressant cyclosporin (B1163) A. The binding pocket is characterized by a number of key amino acid residues.

The docking model indicated several specific interactions between this compound and CypA:

One of the furan (B31954) rings of this compound is predicted to form a hydrogen bond with the side chain of Arg55.

The other furan ring engages in a π-π stacking interaction with the phenyl ring of Phe113.

The quinoxaline ring itself is involved in a -NH-π interaction with the side chain of Arg55.

These interactions, particularly with Arg55, are thought to be crucial for the inhibition of the peptidyl-prolyl isomerase (PPIase) activity of CypA. The hydrophobic contacts between this compound and the active site residues are believed to be a primary driver of its inhibitory effect.

Interacting Residue of CypAType of Interaction with this compound
Arg55Hydrogen Bond, -NH-π Interaction
Phe113π-π Stacking

This table summarizes the key predicted interactions between this compound and the active site of Cyclophilin A based on molecular docking simulations.

Computational Design of "838" Derivatives and Analogs

The insights gained from molecular docking studies of this compound provide a solid foundation for the computational design of novel derivatives and analogs with potentially improved properties, such as enhanced binding affinity or better pharmacokinetic profiles. By understanding the key interactions between this compound and CypA, medicinal chemists can propose modifications to the this compound scaffold.

For instance, based on the docking model, one could hypothesize that modifying the substituents on the furan rings could either enhance the hydrogen bonding or the π-π stacking interactions. Similarly, alterations to the diethylamide group on the piperidine (B6355638) ring could be explored to probe for additional interactions within the active site or to modulate the solubility and metabolic stability of the compound. The quinoxaline core could also be decorated with different functional groups to optimize its electronic properties and binding interactions.

Computational techniques such as free energy perturbation (FEP) or thermodynamic integration (TI) could then be employed to predict the binding affinities of these designed analogs before undertaking their chemical synthesis, thereby prioritizing the most promising candidates.

Applications in Chemical Reaction Mechanism Studies (e.g., Wittig reaction SAR)

The primary application and scientific interest in this compound and its analogs are centered on their biological activity as inhibitors of cyclophilin A. As such, their computational studies are focused on understanding and optimizing their interaction with this biological target.

The Wittig reaction is a well-established method in organic synthesis for the formation of alkenes from aldehydes or ketones and phosphonium (B103445) ylides. While computational studies are certainly used to investigate the mechanism and stereoselectivity of the Wittig reaction, this area of research is distinct from the study of this compound. There is no information in the scientific literature to suggest that this compound or its derivatives are involved in or have been studied in the context of the Wittig reaction or its structure-activity relationships (SAR). The known mechanism of action of this compound does not involve the chemical transformations characteristic of the Wittig reaction.

Advanced Analytical Methodologies for 838 Compound Characterization

Spectroscopic Techniques

Spectroscopy involves the interaction of electromagnetic radiation with matter to gain information about its structure and properties. Several spectroscopic techniques are crucial for the characterization of organic compounds.

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. wikipedia.orgplasmion.com It is widely applied for the identification of unknown compounds, determination of isotopic composition, and elucidation of molecular structure through the analysis of fragmentation patterns. wikipedia.orglibretexts.org In the context of DC 838, MS can be used to confirm its molecular weight of 570.6 g/mol by detecting the molecular ion peak. biosynth.complasmion.com Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable clues about the compound's structural subunits and connectivity. wikipedia.orgsydney.edu.au MS is also a sensitive technique for assessing the purity of a sample by detecting and identifying impurities based on their unique m/z values. plasmion.comclu-in.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds, including their stereochemistry. wikipedia.orgazolifesciences.com It is based on the principle that atomic nuclei with a non-zero spin will align in an external magnetic field and can absorb and re-emit radiofrequency radiation. wikipedia.orgmsu.edu The resonance frequency of each nucleus is influenced by its local chemical environment, providing information about the types and connectivity of atoms within the molecule. wikipedia.orgmicrobenotes.com For this compound (C₂₉H₃₀N₈O₅), techniques such as ¹H NMR and ¹³C NMR spectroscopy can provide detailed information about the number and types of hydrogen and carbon atoms, their hybridization states, and their neighboring atoms. microbenotes.comfujifilm.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further help in establishing through-bond and through-space correlations between nuclei, aiding in the complete assignment of the spectrum and confirmation of the proposed structure. wikipedia.org NMR is considered a definitive method for identifying monomolecular organic compounds and assessing their purity. microbenotes.comfujifilm.com

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the UV and visible regions of the electromagnetic spectrum by a sample. wikipedia.orgjove.com This absorption is dependent on the electronic structure of the molecule, particularly the presence of chromophores (groups containing pi electrons or non-bonding electrons). wikipedia.orglpdlabservices.co.uk UV-Vis spectroscopy is widely used for the identification and, more importantly, the quantitative determination of chemical substances that absorb in this region. lpdlabservices.co.uksci-hub.se The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. wikipedia.org By measuring the absorbance of a this compound solution at a specific wavelength (λmax) and using a calibration curve prepared with known concentrations, the concentration of this compound in a sample can be accurately determined. wikipedia.orgjove.com UV-Vis spectroscopy can also be used qualitatively to confirm the identity of a compound by comparing its absorption spectrum to that of a known standard. jove.comthermofisher.com

Chromatographic Separation Methods

Chromatography encompasses a set of techniques used to separate components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. These methods are essential for assessing the purity of a compound and separating closely related substances, such as isomers.

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for separating, identifying, and quantifying components in a liquid mixture. nih.govwalshmedicalmedia.com It involves pumping a liquid mobile phase through a column packed with a stationary phase. walshmedicalmedia.com Compounds in the mixture interact differently with the stationary phase, leading to their separation as they elute from the column at different retention times. walshmedicalmedia.com HPLC is particularly effective for assessing the purity of a compound like this compound by separating the main component from any impurities present in the sample. nih.govwalshmedicalmedia.com The area under each peak in the resulting chromatogram is proportional to the concentration of the corresponding compound, allowing for quantitative analysis of purity. HPLC is also a powerful technique for separating isomers, which are molecules with the same molecular formula but different structural arrangements. azolifesciences.comnih.gov By selecting appropriate stationary and mobile phases, including chiral stationary phases for enantiomer separation, different isomers of this compound could potentially be separated and quantified. researchgate.netrotachrom.comakjournals.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of Gas Chromatography (GC) with the identification capabilities of Mass Spectrometry (MS). longdom.orgscioninstruments.com GC is suitable for separating volatile and semi-volatile compounds by vaporizing the sample and passing it through a capillary column with a carrier gas. longdom.orgwikipedia.org As the separated components elute from the GC column, they enter the MS detector, where they are ionized, fragmented, and detected based on their mass-to-charge ratio. longdom.orgnist.gov GC-MS is a highly sensitive technique widely used for identifying and quantifying components in complex mixtures, even at very low concentrations. scioninstruments.comazom.com While this compound (molecular weight 570.6 g/mol ) might be less volatile than typical GC analytes, derivatization techniques could potentially be employed to make it amenable to GC-MS analysis. longdom.org GC-MS provides both retention time data from the GC separation and characteristic mass spectra from the MS detection, offering a high degree of confidence in the identification of individual components within a sample of this compound. scioninstruments.comnist.gov

Based on the available information from the conducted searches, there is no specific scientific literature or database entry readily identifying a chemical compound explicitly referred to as "this compound" in the context of advanced analytical methodologies such as Flow Cytometry for cell-based interactions (e.g., CD1a expression), Live-Cell Imaging for molecular dynamics (e.g., protein interactions), High-Throughput Screening methodologies, or the development of novel analytical methods for complex matrices.

The search results did not yield any detailed research findings, data tables, or specific applications of these techniques directly related to a compound named "this compound". Furthermore, a PubChem CID for a chemical compound specifically identified as "this compound" in this context was not found.

Therefore, it is not possible to generate a detailed, informative, and scientifically accurate article focusing solely on the chemical compound "this compound" and structured around the provided outline, as there is no relevant information available in the search results to populate the specified sections regarding its characterization using the mentioned advanced analytical methodologies.

Future Directions and Emerging Research Avenues for 838 Compounds

Development of Novel Synthetic Routes and Scalable Processes

Currently, detailed information regarding the synthesis of DC 838 is not extensively published in publicly accessible scientific literature. The available data from commercial suppliers provide its chemical structure, identified as Piperidine-1,3-dicarboxylic acid 3-diethylamide 1-[(2,3-di-furan-2-yl-quinoxalin-6-yl)-amide], and its CAS number, 508186-08-1. axonmedchem.comlabshake.com

Future research in this area should focus on the development of novel and efficient synthetic methodologies. Key objectives would include:

Improving Yield and Purity: Designing synthetic pathways that maximize the yield and purity of this compound, which is currently offered with a purity of 99%. axonmedchem.com

Scalability: Creating a synthesis process that is economically viable and can be scaled up for larger-scale production, a crucial step for facilitating more extensive research and potential future applications. kobe-u.ac.jp

Green Chemistry: Incorporating principles of green chemistry to develop more environmentally sustainable synthetic routes, minimizing waste and the use of hazardous reagents.

A robust and scalable synthesis is fundamental to enabling the broader research required to investigate the full therapeutic and scientific potential of this compound. axonmedchem.com

Exploration of Undiscovered Biological Activities and Target Mechanisms

The primary known biological function of this compound is its potent inhibition of human cyclophilin A (CypA). glpbio.comaxonmedchem.compurdue.edu Research has also indicated that this activity leads to a high level of inhibition of mouse spleen cell proliferation. axonmedchem.com However, the full spectrum of its biological activities and the intricacies of its target interactions are not yet fully understood.

Future research should aim to:

Elucidate Detailed Target Interactions: Conduct in-depth structural biology studies, such as X-ray crystallography or cryo-electron microscopy, to visualize the precise binding mode of this compound to CypA. This would provide insights into the key interactions that determine its potency and selectivity.

Investigate Off-Target Effects: Perform comprehensive screening against a panel of other proteins and enzymes to identify any potential off-target activities. Understanding the selectivity profile is critical for assessing its potential as a specific chemical probe or therapeutic agent.

Explore New Therapeutic Areas: Given the role of CypA in various diseases, including viral infections, inflammatory disorders, and some cancers, future studies should explore the efficacy of this compound in relevant preclinical models for these conditions.

Table 1: Known and Potential Biological Activities of this compound

Category Activity/Target Status Reference
Established Activity Potent inhibitor of human cyclophilin A (CypA) Confirmed glpbio.comaxonmedchem.comlabshake.compurdue.edu
Inhibition of mouse spleen cell proliferation Confirmed axonmedchem.com
Potential Areas for Exploration Antiviral activity (e.g., against HIV, HCV) Hypothetical
Anti-inflammatory effects Hypothetical

Integration of Artificial Intelligence and Machine Learning in "this compound" Compound Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. For a compound like this compound, where initial data is limited, AI and ML could significantly accelerate research progress.

Future directions in this domain include:

Predictive Modeling: Utilizing the known structure and activity of this compound as a starting point to train ML models. These models could then screen large virtual libraries of compounds to identify novel derivatives with potentially improved potency, selectivity, or pharmacokinetic properties.

De Novo Design: Employing generative AI models to design entirely new molecules that are optimized for binding to the active site of CypA, potentially leading to the discovery of compounds with superior characteristics to this compound.

Polypharmacology Prediction: Using AI tools to predict potential off-targets for this compound and its analogs, helping to anticipate potential side effects or identify opportunities for drug repurposing.

The integration of computational approaches can help to prioritize experimental work, reduce costs, and accelerate the discovery of new and improved "838" series compounds.

Cross-Disciplinary Applications of "838" Compounds in Chemical Biology and Material Science

The utility of a potent and selective inhibitor like this compound is not limited to therapeutic development. It can also serve as a valuable tool in other scientific disciplines.

Chemical Biology: As a selective inhibitor of CypA, this compound can be used as a chemical probe to investigate the diverse biological roles of this enzyme. Future chemical biology applications could involve:

Target Validation: Using this compound to confirm the role of CypA in various cellular pathways and disease processes.

Development of Activity-Based Probes: Modifying the structure of this compound to create probes that can be used to label and visualize active CypA in cells and tissues, aiding in the study of its enzymatic activity in complex biological systems.

Material Science: While there is currently no documented application of this compound in material science, its complex heterocyclic structure presents theoretical possibilities. Future exploratory research could investigate:

Functional Polymers: Incorporating the quinoxaline (B1680401) or piperidine (B6355638) moieties of this compound into polymer backbones to create new materials with specific chemical or recognition properties.

Self-Assembling Systems: Studying the potential for this compound derivatives to self-assemble into ordered nanostructures, driven by the interactions of their aromatic and heterocyclic components.

Such cross-disciplinary explorations could uncover entirely new applications for the "838" chemical scaffold beyond its currently known biological activity.

Q & A

Basic: How to formulate research questions for DC 838 that address literature gaps and scientific novelty?

Methodological Answer:

  • Step 1: Conduct a systematic literature review using academic databases (e.g., Google Scholar, Web of Science) with Boolean operators (AND/OR) to refine searches by keywords like "this compound synthesis," "mechanistic studies," or "biological activity" .
  • Step 2: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate potential questions . For example:
    • Novelty: "How does this compound's binding affinity compare to structurally analogous compounds in [specific pathway]?"
    • Relevance: "What unresolved mechanistic hypotheses exist for this compound’s observed [property]?"
  • Step 3: Avoid overly broad questions (e.g., "What is this compound?") and focus on argumentative, problem-solving inquiries (e.g., "Why does DC 834 exhibit contradictory results in [X] vs. [Y] models?") .

Basic: What experimental design principles ensure robust characterization of this compound?

Methodological Answer:

  • Key Components:

    • Control Groups: Include positive/negative controls to validate assay specificity (e.g., known inhibitors for enzymatic studies).
    • Replication: Minimum triplicate runs for quantitative assays to assess variability .
    • Instrumentation Calibration: Document equipment validation (e.g., HPLC purity thresholds, NMR calibration) to ensure reproducibility .
  • Data Collection: Use standardized templates for raw data recording (e.g., electronic lab notebooks) to minimize transcription errors .

  • Example Workflow:

    StageActionQuality Check
    SynthesisConfirm identity via HRMS, NMRCross-validate with literature
    In vitro testingDose-response curves with IC50 calculationCompare to reference compounds

Advanced: How to resolve contradictions in this compound’s pharmacological data across studies?

Methodological Answer:

  • Step 1: Perform source triangulation : Compare data from in vitro, in vivo, and computational models to identify context-dependent discrepancies .
  • Step 2: Apply statistical re-analysis : Use meta-analysis tools to aggregate datasets, adjusting for variables like dosage, solvent, or cell lines .
  • Step 3: Investigate methodological differences:
    • Example: If this compound shows efficacy in murine models but not primates, evaluate species-specific metabolic pathways or pharmacokinetic parameters .
  • Step 4: Publish negative results to mitigate publication bias and refine future hypotheses .

Advanced: What interdisciplinary approaches enhance this compound’s mechanistic understanding?

Methodological Answer:

  • Framework Integration:
    • PICO (Population, Intervention, Comparison, Outcome): Adapt for chemical studies:
  • Population: Target protein/cell type
  • Intervention: this compound treatment
  • Comparison: Existing inhibitors/agonists
  • Outcome: Binding affinity, toxicity, etc.
  • Collaborative Workflows:
    • Combine structural biology (crystallography), cheminformatics (molecular docking), and phenotypic screening .
    • Use iterative design : Refine hypotheses based on real-time data (e.g., adjusting assay conditions after preliminary SAR analysis) .
  • Ethical Compliance: Secure approvals for animal/human tissue studies early, detailing this compound’s safety profile in protocols .

Basic: How to optimize literature reviews for this compound-related topics?

Methodological Answer:

  • Search Strategy:
    • Use advanced filters (e.g., publication date: 2015–2025; document type: peer-reviewed articles) .
    • Track citation networks via tools like Web of Science to identify seminal papers and emerging trends .
  • Critical Appraisal:
    • Evaluate studies for biases (e.g., industry-funded vs. academic) and methodological rigor (e.g., sample size, blinding) .
    • Organize findings into a comparative table:
StudyModel UsedThis compound ConcentrationKey FindingLimitation
Author et al. (2022)HEK293 cells10 μM80% inhibition of [X]No toxicity data

Advanced: How to design a high-throughput screening (HTS) pipeline for this compound derivatives?

Methodological Answer:

  • Experimental Design:
    • Plate Layouts: Randomize compound placement to avoid edge effects .
    • Z’-Factor: Validate assay robustness (Z’ > 0.5 indicates suitability for HTS) .
  • Data Analysis:
    • Use machine learning (e.g., random forests) to prioritize derivatives with desirable ADMET profiles .
    • Apply dose-response normalization to account for background noise .
  • Validation: Confirm hits in secondary assays (e.g., SPR for binding kinetics, transcriptomics for pathway analysis) .

Basic: What statistical methods are appropriate for analyzing this compound’s dose-response data?

Methodological Answer:

  • Parametric Tests:

    • Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC50/IC50 values .
    • Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .
  • Non-Parametric Alternatives:

    • Mann-Whitney U test for non-normal distributions (e.g., skewed viability data) .
  • Software Tools:

    ToolApplicationReference
    GraphPad PrismDose-response curve fitting
    R (drc package)Bayesian IC50 modeling

Advanced: How to address reproducibility challenges in this compound synthesis?

Methodological Answer:

  • Documentation: Publish detailed synthetic protocols with step-by-step video supplements (e.g., crystallization conditions) .
  • Collaborative Validation: Engage third-party labs for independent replication, specifying purity thresholds (e.g., ≥95% by HPLC) .
  • Root-Cause Analysis: Investigate batch-to-batch variability using DOE (Design of Experiments) principles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.